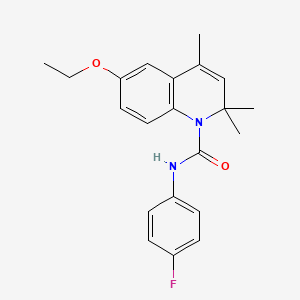
6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Ethoxylation: Introduction of the ethoxy group at the 6-position can be achieved through nucleophilic substitution reactions using ethyl halides.
Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine, such as 4-fluoroaniline, under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of 6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxylic acid.
Reduction: Formation of 6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-methanamine.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in the investigation of enzyme inhibition and receptor binding studies.
Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. In receptor studies, it may act as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 6-ethoxy-N-(4-chlorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
- 6-ethoxy-N-(4-bromophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
- 6-ethoxy-N-(4-methylphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide
Uniqueness
The presence of the fluorophenyl group in 6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide imparts unique electronic properties, potentially enhancing its biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
特性
分子式 |
C21H23FN2O2 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
6-ethoxy-N-(4-fluorophenyl)-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C21H23FN2O2/c1-5-26-17-10-11-19-18(12-17)14(2)13-21(3,4)24(19)20(25)23-16-8-6-15(22)7-9-16/h6-13H,5H2,1-4H3,(H,23,25) |
InChIキー |
AZGSNVOMTWQDKC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654204.png)
![ethyl 2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654206.png)
![6,6-Dimethyl-5,7-dinitro-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654216.png)
![ethyl 2-({(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654223.png)
![1-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11654225.png)
![butyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11654233.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11654239.png)
![(5E)-5-(3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11654242.png)
![dimethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11654249.png)
![Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654264.png)

![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methylbenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11654283.png)
![Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11654284.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-4-(4-ethoxyanilino)-1,3-thiazol-2-one](/img/structure/B11654288.png)
